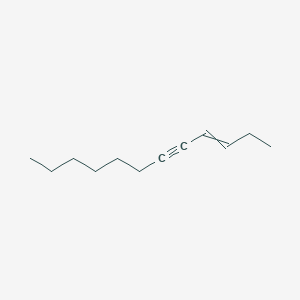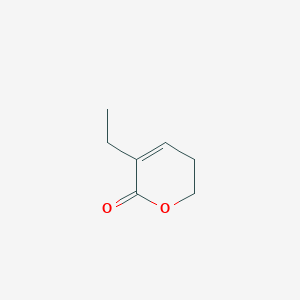
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- is a chemical compound with the molecular formula C10H13N3S It is a derivative of hydrazinecarbothioamide, featuring an ethyl group and a phenylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- can be synthesized through the reaction of hydrazinecarbothioamide with ethyl iodide and benzaldehyde. The reaction typically involves the following steps:
Formation of N-ethylhydrazinecarbothioamide: Hydrazinecarbothioamide reacts with ethyl iodide in the presence of a base such as potassium carbonate to form N-ethylhydrazinecarbothioamide.
Condensation with Benzaldehyde: The N-ethylhydrazinecarbothioamide is then condensed with benzaldehyde to yield Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)-.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the reactivity of hydrazine derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylmethylene derivatives.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenylmethylene group allows for specific interactions with aromatic amino acids in proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarbothioamide: The parent compound, lacking the ethyl and phenylmethylene groups.
N-ethylhydrazinecarbothioamide: Similar structure but without the phenylmethylene group.
Phenylmethylenehydrazinecarbothioamide: Lacks the ethyl group.
Uniqueness
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- is unique due to the presence of both the ethyl and phenylmethylene groups, which confer distinct chemical properties and reactivity. These groups enhance its potential for specific interactions in biological systems and its utility in organic synthesis.
Propriétés
Numéro CAS |
80550-04-5 |
|---|---|
Formule moléculaire |
C10H13N3S |
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
1-(benzylideneamino)-3-ethylthiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-11-10(14)13-12-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,11,13,14) |
Clé InChI |
WFIJEOHXOXINNT-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NN=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


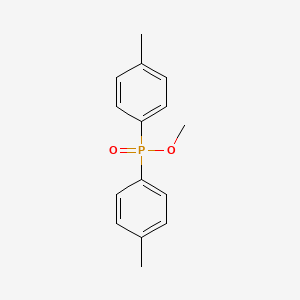
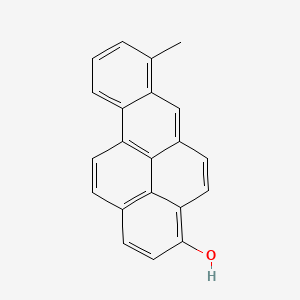
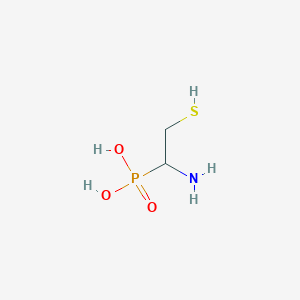
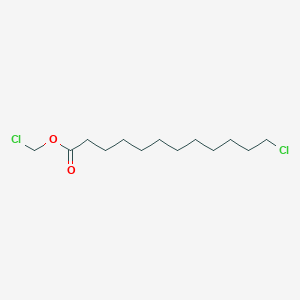
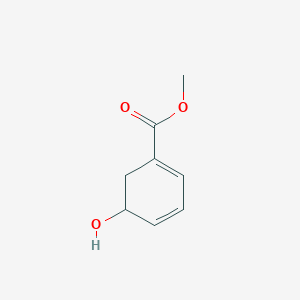
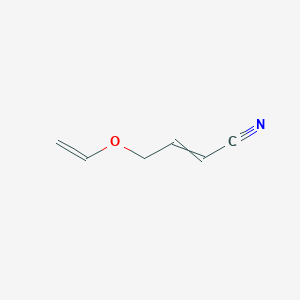
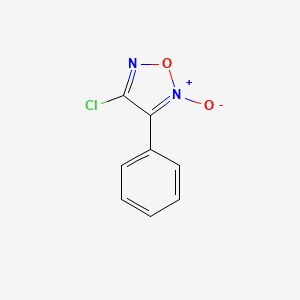
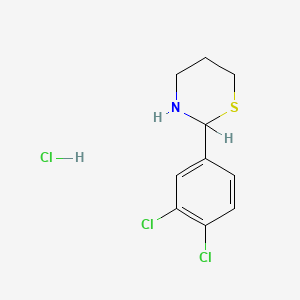
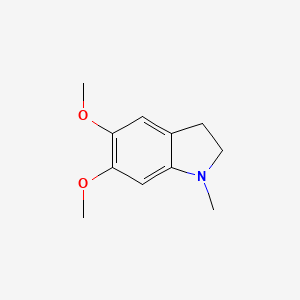
![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
